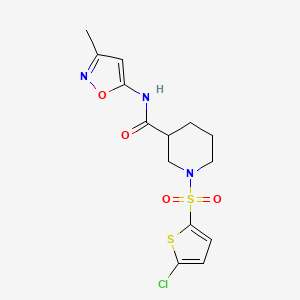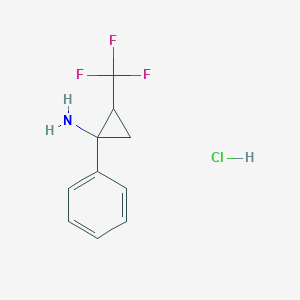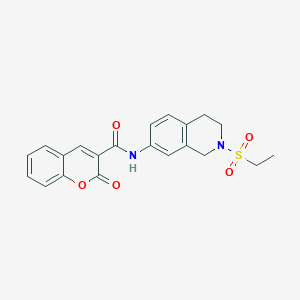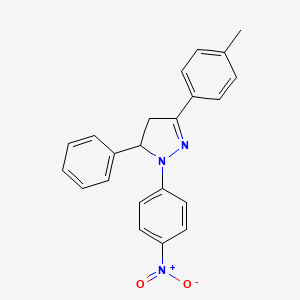![molecular formula C14H14N4O2 B2904877 N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide CAS No. 2128449-19-2](/img/structure/B2904877.png)
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a methyl group, and an oxazolo[5,4-b]pyridine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves the cyclization of pyridine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available substances. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired product in moderate to good yields . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) analysis are commonly used to characterize the final product .
化学反応の分析
Types of Reactions
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .
類似化合物との比較
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar fused ring structure and exhibit potent PI3K inhibitory activity.
Oxazolo[4,5-b]pyridine derivatives: These derivatives have different substitution patterns but similar biological activities.
Triazolopyridine derivatives: These compounds are isosteres of purine rings and have various bioactivities.
Uniqueness
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-11-6-10(7-16-13(11)20-18-9)12(19)17-14(8-15)4-2-3-5-14/h6-7H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVUFPAIOCGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(difluoromethyl)sulfanyl]-N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]benzamide](/img/structure/B2904800.png)

![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2904808.png)
![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)


